molecular formula C19H33N3O4S B4049524 ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate

ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate

Cat. No.: B4049524
M. Wt: 399.6 g/mol
InChI Key: VQRNBIVXZXNYSO-UHFFFAOYSA-N
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Description

Ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate is a useful research compound. Its molecular formula is C19H33N3O4S and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.21917772 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysts in Synthesis Reactions

Ionic liquids and related compounds serve as catalysts in various organic synthesis reactions. For example, Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives, demonstrating the efficiency and reusability of such compounds in facilitating chemical reactions under solvent-free conditions, offering a clean and simple method with high yield and short reaction time (Khaligh, 2014).

Electrochemical Applications

Imidazolium-based compounds have been explored for their potential in electrochemical applications, such as in Li-ion batteries. For instance, Kim et al. (2013) investigated the use of 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries, highlighting its advantageous properties due to its smaller cationic size and better conductivity compared to other similar compounds (Kim, Cho, & Shin, 2013).

CO2 Reduction

The electrochemical reduction of carbon dioxide is another area where imidazolium-based ionic liquids show promise. Sun et al. (2014) found that 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can modulate the electrochemical reduction of CO2, affecting the reaction course and promoting the formation of carbon monoxide instead of oxalate anion, suggesting a catalytic effect of the medium (Sun, Ramesha, Kamat, & Brennecke, 2014).

High Temperature Proton Exchange Membrane Fuel Cells

Imidazolium polysulfone membranes doped with phosphoric acid have been developed for use in high-temperature proton exchange membrane fuel cells, demonstrating the versatility of imidazolium-based compounds in energy applications. Yang et al. (2012) showed that these membranes exhibit good proton conductivity and mechanical strength at elevated temperatures, presenting a novel material for fuel cell technology (Yang, Li, Jensen, Pan, Cleemann, Bjerrum, & He, 2012).

Anion Exchange Membranes for Alkaline Fuel Cells

Yang et al. (2014) synthesized a series of polymers with functional groups designed to enhance the alkaline stability of anion exchange membranes for alkaline fuel cells. These findings highlight the potential of imidazolium-based compounds in improving the performance and durability of fuel cells (Yang, Wang, Zheng, Li, & Zhang, 2014).

Properties

IUPAC Name

ethyl 2-[1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4S/c1-4-7-12-22-17(14-20-19(22)27(24,25)6-3)15-21-11-9-8-10-16(21)13-18(23)26-5-2/h14,16H,4-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRNBIVXZXNYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCCC2CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate
Reactant of Route 2
ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate
Reactant of Route 3
ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate
Reactant of Route 4
ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate
Reactant of Route 5
ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate
Reactant of Route 6
ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate

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